N-(4-methoxybenzyl)-2-(propylsulfanyl)benzamide
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Overview
Description
N-[(4-METHOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)BENZAMIDE is an organic compound with the molecular formula C17H19NO2S. This compound belongs to the class of benzamides, which are derivatives of benzoic acid. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)BENZAMIDE typically involves the condensation of 4-methoxybenzylamine with 2-(propylsulfanyl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of N-[(4-METHOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)BENZAMIDE may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted benzamides with different functional groups.
Scientific Research Applications
N-[(4-METHOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)benzamide: Lacks the propylsulfanyl group, making it less versatile in certain chemical reactions.
N-(4-Methoxyphenyl)-2-methylbenzamide: Contains a methyl group instead of a propylsulfanyl group, affecting its reactivity and applications.
Uniqueness
N-[(4-METHOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)BENZAMIDE is unique due to the presence of both the methoxyphenyl and propylsulfanyl groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C18H21NO2S |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-propylsulfanylbenzamide |
InChI |
InChI=1S/C18H21NO2S/c1-3-12-22-17-7-5-4-6-16(17)18(20)19-13-14-8-10-15(21-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,19,20) |
InChI Key |
IBJRIIVKXVUVNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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